L-4-Hydroxyphenyl-3,5-d2-alanine

Catalog No.
S1899943
CAS No.
30811-19-9
M.F
C9H11NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-4-Hydroxyphenyl-3,5-d2-alanine

CAS Number

30811-19-9

Product Name

L-4-Hydroxyphenyl-3,5-d2-alanine

IUPAC Name

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D

InChI Key

OUYCCCASQSFEME-ZQCIBQAJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N

Isotope Tracer Studies

One primary application of L-4-Hydroxyphenyl-3,5-d2-alanine is in isotope tracer studies []. Deuterium, a stable isotope of hydrogen, acts as a non-radioactive label that can be tracked within a molecule. By incorporating L-4-Hydroxyphenyl-3,5-d2-alanine into a biological system, researchers can monitor the metabolism and fate of tyrosine within that system. The specific positions of the deuterium atoms allow for sensitive detection using techniques like mass spectrometry, enabling researchers to trace the movement and transformation of tyrosine throughout the experiment [].

Here are some specific examples of isotope tracer studies using L-4-Hydroxyphenyl-3,5-d2-alanine:

  • Investigating Melanin Synthesis: Tyrosine is a precursor to melanin, the pigment responsible for skin and hair color. By feeding cells with L-4-Hydroxyphenyl-3,5-d2-alanine, researchers can track the incorporation of deuterium into melanin, revealing details about the pathway and regulation of melanin production [].
  • Studying Protein Turnover: L-4-Hydroxyphenyl-3,5-d2-alanine can be used to label newly synthesized proteins. By measuring the incorporation and subsequent disappearance of the deuterium label over time, researchers can gain insights into protein turnover rates within cells or tissues.

L-4-Hydroxyphenyl-3,5-d2-alanine is a deuterated derivative of L-tyrosine, characterized by the presence of deuterium atoms at the 3 and 5 positions of the phenyl ring. Its molecular formula is C9_9H11_{11}N O3_3, and it has a molecular weight of approximately 183.2 g/mol. This compound is notable for its role in biochemical research, particularly in studies involving amino acid metabolism and neurotransmitter synthesis.

Typical of amino acids, including:

  • Decarboxylation: This reaction can yield neurotransmitters such as dopamine.
  • Transamination: It can undergo transamination reactions to form other amino acids.
  • Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules

    As a derivative of L-tyrosine, L-4-Hydroxyphenyl-3,5-d2-alanine plays a significant role in biological systems:

    • Neurotransmitter Precursor: It serves as a precursor for catecholamines, including dopamine, norepinephrine, and epinephrine.
    • Antioxidant Properties: Similar to other phenolic compounds, it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
    • Potential Therapeutic Uses: Research indicates that deuterated compounds may have altered pharmacokinetics and pharmacodynamics, potentially leading to enhanced therapeutic effects or reduced side effects .

The synthesis of L-4-Hydroxyphenyl-3,5-d2-alanine can be achieved through several methods:

  • Deuteration of L-Tyrosine: Utilizing deuterated reagents during the synthesis of L-tyrosine can introduce deuterium at specific positions on the phenyl ring.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts in C–N coupling reactions allows for the formation of this compound from simpler precursors

    L-4-Hydroxyphenyl-3,5-d2-alanine has various applications:

    • Research Tool: It is used in metabolic studies to trace pathways involving amino acids and neurotransmitters.
    • Pharmaceutical Development: Its unique isotopic labeling allows for better understanding and optimization of drug formulations.
    • Biochemical Analysis: It aids in the study of enzyme kinetics and mechanisms involving amino acid transformations .

Interaction studies involving L-4-Hydroxyphenyl-3,5-d2-alanine primarily focus on its biochemical interactions:

  • Enzyme Interactions: Studies have shown that this compound can interact with enzymes involved in amino acid metabolism, influencing their activity and efficiency.
  • Binding Affinity Studies: Its isotopic labeling allows researchers to track binding events in real-time during various biochemical assays.

L-4-Hydroxyphenyl-3,5-d2-alanine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-TyrosineCore structureNon-deuterated; widely known as a neurotransmitter precursor.
L-DOPASimilar backboneDirectly involved in dopamine synthesis; used clinically for Parkinson's disease.
L-PhenylalanineSimilar backboneEssential amino acid; does not contain hydroxyl group on the phenyl ring.
3,4-DihydroxyphenylalanineHydroxyl groupsA key intermediate in catecholamine synthesis; lacks deuteration.

L-4-Hydroxyphenyl-3,5-d2-alanine is unique due to its specific isotopic labeling that allows for detailed tracking in metabolic studies and potential alterations in pharmacological properties compared to its non-deuterated counterparts.

The synthesis of deuterated amino acids, particularly compounds like L-4-Hydroxyphenyl-3,5-d2-alanine, has undergone significant methodological evolution since the early 20th century. This evolution can be categorized into distinct periods, each characterized by specific technological advances and synthetic approaches.

Early Period (1920-1950): Foundation of Deuterium Chemistry

The foundational period of deuterated amino acid synthesis began with Harold Urey's discovery of deuterium in 1931 [1] [2]. During this early era, basic isotope exchange methods utilizing deuterium oxide and deuterium chloride represented the primary synthetic approaches. The methodology involved heating amino acid substrates, such as L-tyrosine, in concentrated deuterium chloride solutions at elevated temperatures ranging from 100 to 180 degrees Celsius [3] [4].

The acid-catalyzed isotope exchange mechanism employed during this period achieved deuterium incorporation primarily through proton-deuteron exchange at specific aromatic positions. For L-4-Hydroxyphenyl-3,5-d2-alanine synthesis, the exchange occurred selectively at the 3 and 5 positions of the phenyl ring, ortho to the hydroxyl group, due to the activating effect of the electron-donating hydroxyl substituent [3] [5]. These early methods typically achieved deuteration efficiencies of 60-70 percent, representing a significant achievement considering the technological limitations of the era [4].

The synthetic procedures of this period required extended reaction times, often ranging from 4 to 24 hours, and involved rigorous conditions including sealed glass ampoules to prevent isotopic exchange with atmospheric moisture [3]. The harsh reaction conditions frequently resulted in racemization of the amino acid center, necessitating subsequent enzymatic resolution to obtain the desired L-enantiomer [4].

Development Period (1950-1980): Analytical Advancement

The period from 1950 to 1980 witnessed substantial improvements in deuterated amino acid synthesis methodologies, primarily driven by advances in analytical techniques. The introduction of gas chromatography-mass spectrometry systems revolutionized both the synthesis monitoring and quality assessment of deuterated compounds [6] [7].

During this era, researchers developed more sophisticated isotope exchange protocols that incorporated improved selectivity control. The selective ion monitoring method emerged as a powerful analytical tool for assessing deuteration levels and isotopic purity [4] [5]. This period saw the development of standardized protocols for preparing L-[2',3',5',6'-d4]tyrosine and L-[2',6'-d2]tyrosine, with subsequent conversion to the desired 3,5-deuterated form through selective deprotection procedures [4].

The deuteration efficiency improved to 70-85 percent during this period, largely due to better understanding of reaction mechanisms and optimization of reaction conditions [6]. Researchers began employing protective group strategies and multi-step synthetic routes to achieve greater positional selectivity in deuterium incorporation [4].

Modern Period (1980-2000): Asymmetric and Enzymatic Approaches

The period from 1980 to 2000 marked a significant transition toward asymmetric synthesis and enzymatic methodologies for deuterated amino acid preparation. This era emphasized the preservation of stereochemical integrity during deuteration processes, addressing the racemization issues encountered in earlier methodologies [8] [9].

Enzymatic approaches gained prominence during this period, utilizing enzymes such as tyrosine decarboxylase for selective transformations while maintaining the L-configuration of the amino acid [3]. The development of dynamic kinetic resolution techniques using nickel complexes with recyclable tridentate ligands enabled the preparation of enantiomerically pure deuterated amino acids with up to 99 percent deuteration levels [8].

The introduction of asymmetric catalysis principles to deuteration chemistry represented a paradigm shift in the field. Researchers developed palladium-catalyzed asymmetric allylation and benzylation procedures that could be adapted for deuterium incorporation while maintaining high enantioselectivity [10]. These methods achieved deuteration efficiencies of 85-95 percent while preserving the stereochemical integrity of the amino acid center [8].

Contemporary Period (2000-2025): Advanced Catalytic Systems

The contemporary period has witnessed revolutionary advances in deuterated amino acid synthesis, characterized by the development of highly selective catalytic systems achieving unprecedented deuteration efficiencies. The emergence of palladium-catalyzed hydrogen-deuterium exchange protocols has enabled site-selective deuteration of amino acid derivatives with remarkable precision [11] [12].

Recent developments include the calcium-hexafluoroisopropanol-mediated reductive deutero-amination methodology, which achieves deuteration efficiencies exceeding 99 percent [13] [14] [15]. This bioinspired approach utilizes d2-Hantzsch ester as the deuterium source and operates under mild conditions with excellent functional group tolerance [13].

The methodology demonstrates compatibility with diverse substrates, including amino acids, peptides, drug molecules, and natural products bearing different substituents [13] [14]. The approach has been successfully extended to DNA-tagged amino acid synthesis, representing a significant advancement for combinatorial chemistry applications [13] [15].

Time PeriodSynthesis MethodKey CharacteristicsDeuteration Efficiency
1920-1950Basic isotope exchange with D2O/DClHigh temperature conditions (100-180°C), acid-catalyzed60-70%
1950-1980Gas chromatography-mass spectrometry techniquesImproved selectivity and analysis methods70-85%
1980-2000Asymmetric synthesis and enzymatic approachesStereoselectivity preservation, enzymatic resolution85-95%
2000-2025Palladium-catalyzed H/D exchange and calcium-mediated deuterationSite-selective deuteration, >99% efficiency>99%

Key Milestones in Stable Isotope-Labeled Compound Research

The development of stable isotope-labeled compounds, particularly deuterated amino acids, has been marked by several critical milestones that have shaped the field's evolution and applications.

Early Scientific Foundations (1930s-1940s)

The foundational milestone occurred in 1931 with Harold Urey's discovery of deuterium, which established the scientific basis for all subsequent deuterated compound research [1] [16]. This discovery earned Urey the Nobel Prize in Chemistry in 1934, recognizing the fundamental importance of heavy hydrogen isotopes in scientific research [1].

A pivotal milestone came in 1944 when Georg de Hevesy received the Nobel Prize for his pioneering work on isotope tracers, establishing the conceptual framework for using isotopically labeled compounds in biological research [1] [16]. Hevesy's work demonstrated that isotopes could serve as molecular tags to track metabolic pathways and biochemical processes without significantly altering the biological behavior of the labeled molecules [16].

Institutional Development (1960s-1980s)

A significant milestone occurred in 1966 when researchers at Cornell University published comprehensive methodologies for synthesizing highly deuterated amino acids, making these compounds accessible for large-scale research applications [17]. This work established standardized protocols that enabled the broader scientific community to utilize deuterated amino acids in metabolic studies and protein research [17].

The commercial availability of isotope-labeled compounds achieved a major milestone in 1981 with the founding of Cambridge Isotope Laboratories, which became the first dedicated commercial supplier of stable isotope-labeled compounds [18]. This development transformed deuterated amino acids from specialized research tools available only to a few laboratories into commercially accessible reagents for the broader scientific community [18].

Technological Transitions (1990s-2000s)

A critical milestone occurred in 1998 when the United States ceased domestic broad-scope isotope enrichment capabilities, creating increased dependence on foreign suppliers for stable isotope-labeled compounds [19]. This development highlighted the strategic importance of isotope production capabilities and led to recent initiatives to re-establish domestic production facilities [19].

The field achieved a transformative milestone in 2002 with the establishment of stable isotope labeling for quantitative proteomics applications [20]. This development revolutionized protein quantification methodologies and established deuterated amino acids as essential tools in proteomics research [21] [20]. The stable isotope labeling in cell culture technique and related methodologies enabled comprehensive proteomic analyses that were previously impossible [21].

Modern Advances (2020s)

Recent milestones include the development of advanced palladium-catalyzed deuteration methods in 2022, which achieved enhanced site-selectivity and improved efficiency compared to earlier synthetic approaches [11] [12]. These methods enabled the preparation of deuterated amino acids with unprecedented precision and reduced synthetic complexity [11].

The most recent milestone occurred in 2025 with the development of calcium-hexafluoroisopropanol-mediated deuteration methodology, achieving deuteration efficiencies exceeding 99 percent [13] [14] [15]. This breakthrough represents the culmination of decades of methodological development and demonstrates the potential for DNA-tagged amino acid synthesis applications [15].

YearMilestoneSignificance
1931Deuterium discovery by Harold UreyFoundation of deuterium science
1934Nobel Prize awarded to Harold Urey for deuterium discoveryRecognition of deuterium research importance
1944Georg de Hevesy Nobel Prize for isotope tracer workEstablishment of isotope tracer methodology
1966Cornell University synthesis of highly deuterated amino acidsLarge-scale deuterated amino acid production
1981Cambridge Isotope Laboratories foundedCommercial availability of isotope-labeled compounds
1998US domestic isotope enrichment capability ceasedIncreased dependence on foreign suppliers
2002Stable isotope labeling for quantitative proteomics establishedProtein quantification revolution
2022Advanced palladium-catalyzed deuteration methodsEnhanced site-selectivity and efficiency
2025Calcium-HFIP-mediated deuteration with >99% efficiencyDNA-tagged amino acid synthesis capability

Detailed Research Findings

Structural Characterization and Properties

L-4-Hydroxyphenyl-3,5-d2-alanine possesses the molecular formula C9H9D2NO3 with a molecular weight of 183.201 grams per mole [22] [23]. The compound maintains the same fundamental structure as L-tyrosine but with deuterium atoms specifically incorporated at the 3 and 5 positions of the phenyl ring [22] [24]. The Chemical Abstracts Service registry number for this compound is 30811-19-9 [22] [24].

The isotopic incorporation occurs exclusively at the aromatic positions ortho to the hydroxyl group, reflecting the activating effect of the electron-donating hydroxyl substituent on electrophilic aromatic substitution reactions [3] [4]. Nuclear magnetic resonance spectroscopy analysis confirms near-complete deuterium incorporation at these positions, with isotopic purity typically exceeding 98 atom percent deuterium [23] [24].

Synthesis Methodology Optimization

Research has demonstrated that the synthesis of L-4-Hydroxyphenyl-3,5-d2-alanine can be achieved through several methodological approaches, each with distinct advantages and limitations. The traditional isotope exchange method involves heating L-tyrosine in deuterium chloride solutions at temperatures ranging from 100 to 180 degrees Celsius for periods of 4 to 24 hours [3] [4] [5].

The acid-catalyzed isotope exchange mechanism proceeds through electrophilic aromatic substitution, with the hydroxyl group directing deuterium incorporation to the ortho positions [3]. The reaction conditions must be carefully controlled to prevent excessive racemization of the amino acid center, which can reduce the yield of the desired L-enantiomer [4].

Modern synthetic approaches have employed palladium-catalyzed hydrogen-deuterium exchange protocols that operate under milder conditions while achieving higher selectivity [11]. These methods utilize specialized ligand systems to control the regioselectivity of deuterium incorporation and minimize unwanted side reactions [11].

Applications in Biochemical Research

L-4-Hydroxyphenyl-3,5-d2-alanine has found extensive applications in nuclear magnetic resonance spectroscopy studies of protein structure and dynamics [25] [26]. The deuterium substitution at specific aromatic positions enables researchers to reduce spectral complexity and improve signal resolution in large protein systems [25].

The compound serves as a valuable tool for studying tyrosine hydroxyl group exchange rates in proteins, providing insights into protein structure and hydrogen bonding networks [27] [28]. Nuclear magnetic resonance exchange spectroscopy experiments utilizing this deuterated amino acid have revealed significant differences in hydroxyl proton exchange rates among different tyrosine residues within the same protein [27] [28].

Metabolic studies have utilized L-4-Hydroxyphenyl-3,5-d2-alanine as a tracer compound to investigate tyrosine metabolism pathways and enzyme kinetics [30]. The deuterium label allows researchers to distinguish between endogenous and exogenous tyrosine in metabolic studies while maintaining the natural biochemical behavior of the amino acid .

ParameterValue
Molecular FormulaC9H9D2NO3
Molecular Weight183.201 g/mol
CAS Number30811-19-9
Deuterium Incorporation Sites3,5-positions of phenyl ring
Typical Synthesis Temperature100-180°C
Synthesis Duration4-24 hours
Isotopic Purity98 atom % D minimum
Chemical Purity≥98%
Storage ConditionsDry, cool conditions

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-4-Hydroxyphenyl-3,5-d2-alanine

Dates

Modify: 2023-08-16

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